2-({2-[2-(TERT-BUTYLSULFANYL)ETHANESULFONYL]ETHYL}SULFANYL)-2-METHYLPROPANE
Overview
Description
2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane): is an organic compound characterized by its unique structure, which includes a sulfonyl group and multiple thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) typically involves the reaction of 2-methylpropane with sulfonyl chloride and ethane-2,1-dithiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkages .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Alkyl halides or sulfonyl chlorides can be used as reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: In organic synthesis, 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s thioether linkages are of interest in the development of biologically active molecules. It can be used in the design of enzyme inhibitors or as a scaffold for drug development .
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) exerts its effects involves the interaction of its sulfonyl and thioether groups with molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the thioether linkages can undergo redox reactions. These interactions can modulate the activity of enzymes or other biological molecules .
Comparison with Similar Compounds
2,2’-Thiodiethanol: Similar in structure but lacks the sulfonyl group.
Ethane-1,2-dithiol: Contains thioether linkages but no sulfonyl group.
2,2’-Thiodiethylamine: Contains thioether linkages and an amine group instead of a sulfonyl group.
Uniqueness: 2,2’-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane) is unique due to the presence of both sulfonyl and thioether functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-[2-(2-tert-butylsulfanylethylsulfonyl)ethylsulfanyl]-2-methylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S3/c1-11(2,3)15-7-9-17(13,14)10-8-16-12(4,5)6/h7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGBPCMZEIFALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCS(=O)(=O)CCSC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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